molecular formula C21H17NO4S B12672122 N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)benzenesulphonamide CAS No. 94094-59-4

N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)benzenesulphonamide

Cat. No.: B12672122
CAS No.: 94094-59-4
M. Wt: 379.4 g/mol
InChI Key: WAGPHWCQZLAVCA-ACCUITESSA-N
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Description

N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydroxy group, a phenylallyl group, and a benzenesulfonamide group, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the phenylallyl group through an aldol condensation reaction, followed by the introduction of the hydroxy group via a hydroxylation reaction. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. These reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The phenylallyl group can interact with hydrophobic pockets in proteins, affecting their function. The benzenesulfonamide group can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-HYDROXY-3-(1-OXO-2-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE
  • N-[4-HYDROXY-3-(1-OXO-3-PHENYLPROPYL)PHENYL]BENZENESULFONAMIDE
  • N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]TOLUENESULFONAMIDE

Uniqueness

N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

94094-59-4

Molecular Formula

C21H17NO4S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H17NO4S/c23-20(13-11-16-7-3-1-4-8-16)19-15-17(12-14-21(19)24)22-27(25,26)18-9-5-2-6-10-18/h1-15,22,24H/b13-11+

InChI Key

WAGPHWCQZLAVCA-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)O

Origin of Product

United States

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